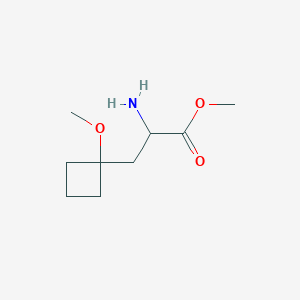

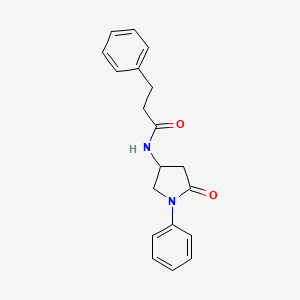

![molecular formula C13H13N7OS B2390160 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide CAS No. 2034469-37-7](/img/structure/B2390160.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

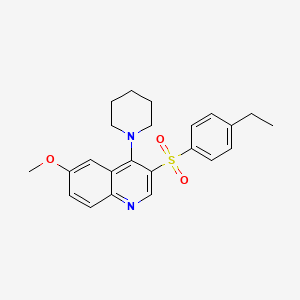

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a thiazole ring. The presence of these rings suggests that this compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the heterocyclic rings in separate steps, followed by their connection via amide bond formation. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. The triazolo[4,3-b]pyridazine ring system is a bicyclic structure with nitrogen atoms at positions 1, 2, and 4. Attached to this ring system is a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. Finally, the thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide functional group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions, while the carbonyl group in the amide could potentially be involved in reactions as an electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. For example, the presence of the amide group could influence the compound’s solubility in different solvents, and the nitrogen atoms in the ring systems could participate in hydrogen bonding .Scientific Research Applications

Anticancer Activity

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity .

Antimicrobial Activity

These compounds also show antimicrobial activity. They have been found to be effective against various bacteria such as E. coli and P. aeruginosa (Gram-negative bacteria), and S. aureus (Gram-positive bacteria) .

Antifungal Activity

The antifungal activity of these compounds has been reported as well. They have shown effectiveness against fungi like C. albicans .

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds have been studied and they have shown promising results .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antiviral Activity

Compounds with a similar structure have been found to exhibit antiviral properties .

Antitubercular Agents

These compounds have also been used as antitubercular agents .

Antioxidant Activity

The antioxidant activity of these compounds has been reported in some studies .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential biological activity, and more .

Mechanism of Action

Mode of Action

The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of the ALK5 receptor, thereby inhibiting its activity . This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway .

Pharmacokinetics

The compound has been shown to have high oral bioavailability . In a pharmacokinetic study with rats, it showed an oral bioavailability of 51% with high systemic exposure (AUC) of 1426 ng × h/mL and maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body.

properties

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7OS/c21-13(10-6-22-8-14-10)16-9-3-4-19(5-9)12-2-1-11-17-15-7-20(11)18-12/h1-2,6-9H,3-5H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMRWDOHFKCQFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CSC=N2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

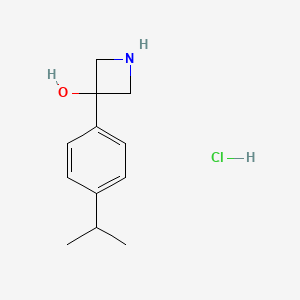

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)

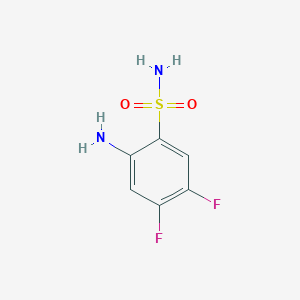

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

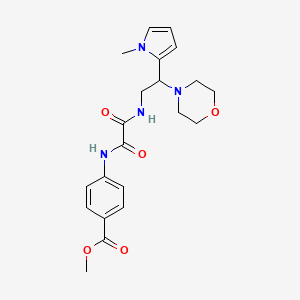

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)